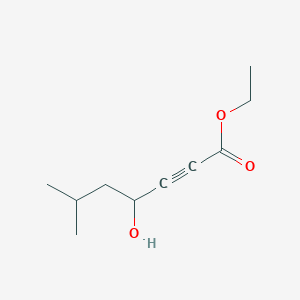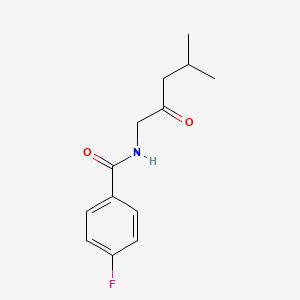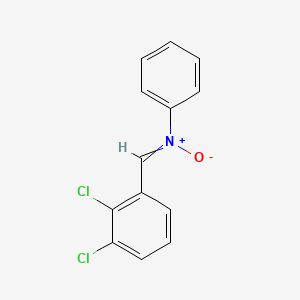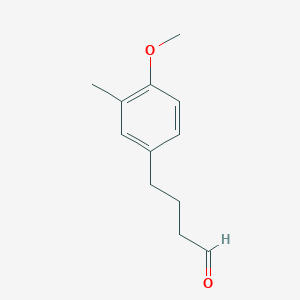![molecular formula C12H17BrO2 B8538636 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE](/img/structure/B8538636.png)
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is an organic compound with the molecular formula C12H17BrO2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3-methoxy-2-methylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Bromination: The final step involves the bromination of the benzene ring using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and dehalogenated compounds.
Aplicaciones Científicas De Investigación
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution reactions. The methoxy and methylpropoxy groups influence the electron density of the benzene ring, affecting its reactivity .
Comparación Con Compuestos Similares
- 1-Bromo-3,4-(methylenedioxy)benzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is unique due to the presence of both a bromine atom and a 3-methoxy-2-methylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
1-bromo-4-[(3-methoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Clave InChI |
RWPUBXVEDLEIPS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)COCC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)

![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)


![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)
![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)


![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
